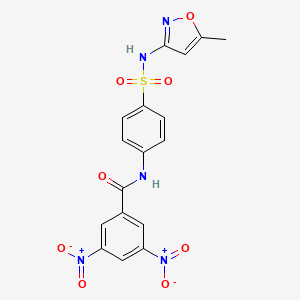![molecular formula C23H29NO4S B11682217 Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11682217.png)
Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-Méthyl-2-[2-(4-propylphénoxy)acétamido]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle est un composé organique complexe avec une structure unique. Ce composé appartient à la classe des benzothiophènes, qui sont connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-Méthyl-2-[2-(4-propylphénoxy)acétamido]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle implique plusieurs étapes. Une méthode courante comprend les étapes suivantes:
Formation du noyau benzothiophène : Cela peut être réalisé par une réaction de cyclisation impliquant un précurseur thiophène approprié.
Introduction du groupe acétamido : Cette étape implique la réaction du noyau benzothiophène avec un dérivé d'acétamide approprié.
Attachement du groupe propylphénoxy : Cela se fait généralement par une réaction d'éthérification utilisant du 4-propylphénol et un groupe partant approprié.
Estérification : La dernière étape implique l'estérification du groupe acide carboxylique avec de l'éthanol pour former l'ester éthylique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, le criblage à haut débit pour des conditions réactionnelles optimales et l'utilisation de catalyseurs pour améliorer le rendement et la sélectivité.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-Méthyl-2-[2-(4-propylphénoxy)acétamido]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle peut subir diverses réactions chimiques, notamment:
Oxydation : Ce composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation de certains atomes au sein de la molécule.
Substitution : Les réactions de substitution nucléophile et électrophile peuvent être effectuées sur ce composé pour introduire de nouveaux substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, Br₂, Cl₂) et les nucléophiles (par exemple, les amines, les alcools) sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 6-Méthyl-2-[2-(4-propylphénoxy)acétamido]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle a plusieurs applications dans la recherche scientifique:
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Ce composé peut être utilisé dans des études impliquant l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Il a des applications thérapeutiques potentielles en raison de son activité biologique, notamment des propriétés anti-inflammatoires et anticancéreuses.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres composés précieux.
Mécanisme d'action
Le mécanisme d'action du 6-Méthyl-2-[2-(4-propylphénoxy)acétamido]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui conduit à des changements dans les processus et les voies cellulaires.
Applications De Recherche Scientifique
Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-tert-Butyl-2-[2-(4-propylphénoxy)acétamido]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle
- N-(2-éthyl-6-méthylphényl)-2-(4-propylphénoxy)acétamide
Unicité
Le 6-Méthyl-2-[2-(4-propylphénoxy)acétamido]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle est unique en raison de son motif de substitution spécifique et de la présence du groupe ester éthylique. Cette structure unique contribue à ses propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C23H29NO4S |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
ethyl 6-methyl-2-[[2-(4-propylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H29NO4S/c1-4-6-16-8-10-17(11-9-16)28-14-20(25)24-22-21(23(26)27-5-2)18-12-7-15(3)13-19(18)29-22/h8-11,15H,4-7,12-14H2,1-3H3,(H,24,25) |
Clé InChI |
HHNSMKYVCUCEHN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11682145.png)
![5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11682148.png)
![ethyl 4-(5-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11682153.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682158.png)
![(3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11682162.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide](/img/structure/B11682170.png)
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B11682172.png)
![3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate](/img/structure/B11682174.png)
![4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11682176.png)
![4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B11682184.png)
![(2E)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11682201.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682215.png)
